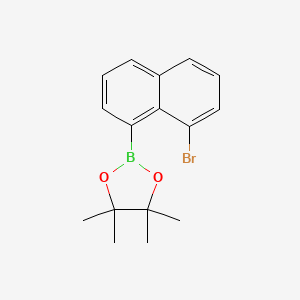
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromonaphthalene moiety attached to a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with a boronic acid or ester. In this case, 8-bromonaphthalene is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) and water mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it acts as a boron reagent.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or esters.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), water, and sometimes toluene.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Boronic acids or esters.
Applications De Recherche Scientifique
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique electronic properties.
Medicinal Chemistry: Employed in the synthesis of potential pharmaceutical compounds.
Biological Studies: Used in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
(8-Bromonaphthalen-1-yl)trimethylsilane: Similar in structure but contains a trimethylsilane group instead of a dioxaborolane ring.
(8-Bromonaphthalen-1-yl)methanol: Contains a hydroxyl group instead of a dioxaborolane ring.
Uniqueness
2-(8-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.
Propriétés
Formule moléculaire |
C16H18BBrO2 |
|---|---|
Poids moléculaire |
333.0 g/mol |
Nom IUPAC |
2-(8-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)12-9-5-7-11-8-6-10-13(18)14(11)12/h5-10H,1-4H3 |
Clé InChI |
BHXJKJKWQHGPNH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
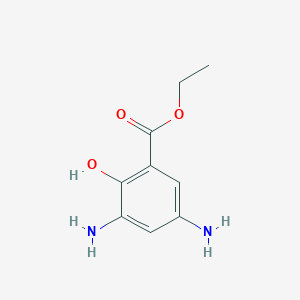
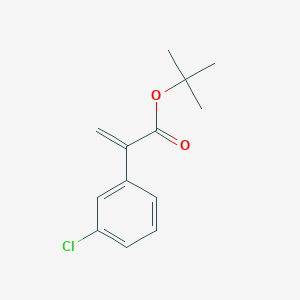

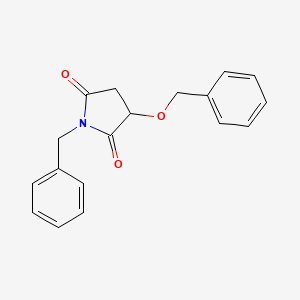
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
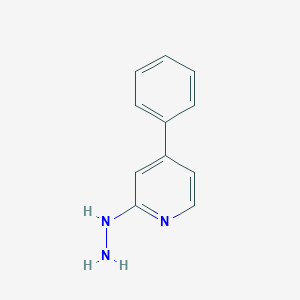
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
